Hypericin Sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

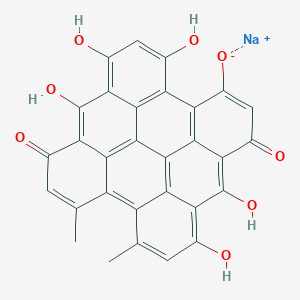

Hypericin Sodium is a derivative of hypericin, a naturally occurring polycyclic aromatic naphthodianthroneJohn’s Wort . This compound is known for its potent photodynamic properties, making it a valuable compound in various scientific and medical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hypericin Sodium typically involves the conversion of protohypericin to protohypericin salt, followed by irradiation with visible light to form hypericin . The process can be summarized as follows:

Conversion to Protohypericin Salt: Protohypericin is converted to its salt form using solvents like acetone.

Irradiation: The protohypericin salt is then irradiated with visible light to form hypericin.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Hypericum plants, followed by chemical synthesis to increase yield. The extraction process is often cumbersome due to the low yield of hypericin from plant material . Biotechnological approaches, including plant tissue culture and bioreactor-based production, are being explored to enhance the production of hypericin .

Analyse Chemischer Reaktionen

Stability and Degradation Reactions

Hypericin’s sodium-associated forms exhibit distinct stability profiles:

Table 1: Stability of Hypericin Under Sodium-Containing Conditions

Key degradation pathways include oxidation of the dianthrone backbone and hydrolysis under extreme pH conditions .

Analytical Methods Involving Sodium Interactions

Sodium-containing mobile phases are critical for chromatographic separation of hypericin derivatives:

Table 2: Chromatographic Conditions Using Sodium Buffers

| Method | Mobile Phase (v:v:v) | Stationary Phase | Detection (nm) |

|---|---|---|---|

| A | Acetonitrile, 0.02 M NaH₂PO₄ (85:15) | ODS-A | 588 |

| C | Methanol, acetonitrile, NaH₂PO₄ (200:300:100) | Kromasil C18 | 590 |

These methods leverage sodium dihydrogen phosphate (NaH₂PO₄) to enhance hypericin’s solubility and separation efficiency .

Photochemical Reactions and Tautomerism

Hypericin’s sodium salt participates in light-driven transformations:

-

Protohypericin Conversion :

Sodium-stabilized protohypericin undergoes photochemical isomerization under halogen lamp irradiation to yield hypericin . -

Tautomeric Shifts :

In sodium-containing solutions, hypericin exists predominantly as the 7,14-dioxo-tautomer. Dilution or polar additives (e.g., DMSO) shift equilibria toward the 1,6-dioxo-tautomer, altering UV-Vis absorption spectra .

Key Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy (PDT)

Mechanism of Action

Hypericin sodium functions as a potent photosensitizer. When activated by visible light, it induces apoptosis in targeted cells, particularly cutaneous T-cell lymphoma (CTCL) and psoriasis lesions. This mechanism is advantageous as it avoids the long-term risks associated with ultraviolet (UV) light therapies, such as secondary malignancies .

Clinical Applications

-

Cutaneous T-Cell Lymphoma (CTCL) :

- The Phase 3 FLASH study demonstrated that this compound significantly improved lesion response rates compared to placebo, achieving a 58.3% response rate in CTCL patients .

- A new drug application (NDA) is being pursued for this compound under the brand name HyBryte™, which has received orphan drug designation from the FDA .

- Psoriasis :

Anticancer Properties

This compound has demonstrated promising anti-cancer effects beyond its application in PDT:

- Tumor Growth Inhibition : Studies have shown that hypericin can significantly reduce the growth rate of various cancer types, including breast adenocarcinoma and squamous cell carcinoma in murine models. The compound accumulates preferentially in tumor tissues, enhancing its therapeutic efficacy .

- Mechanistic Insights : Hypericin's prooxidant properties contribute to its ability to induce cell death in malignant cells while sparing normal cells, making it a potential candidate for combination therapies with other anticancer agents .

Other Therapeutic Applications

Antiviral Activity

Research indicates that hypericin exhibits antiviral properties against HIV-like viruses and other pathogens. Its low toxicity profile makes it a candidate for further exploration in antiviral therapies .

Neuroprotective Effects

Emerging studies suggest that hypericin may interact with beta-amyloid peptides, potentially offering neuroprotective benefits relevant to conditions like Alzheimer's disease. This interaction could inhibit the aggregation of these peptides, which is a hallmark of neurodegenerative diseases .

Case Studies and Clinical Trials

Wirkmechanismus

Hypericin Sodium exerts its effects primarily through its photodynamic properties. Upon exposure to light, hypericin absorbs energy and transitions to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen . These ROS can induce cell death through apoptosis or necrosis, making hypericin effective in photodynamic therapy . Additionally, hypericin can inhibit certain enzymes and interact with neurotransmitter systems, contributing to its antiviral and antidepressant effects .

Vergleich Mit ähnlichen Verbindungen

Hypericin Sodium is often compared with other naphthodianthrones and anthraquinone derivatives:

Pseudohypericin: Another naphthodianthrone found in Hypericum species, similar in structure and function to hypericin.

Emodin: An anthraquinone derivative that serves as a precursor in the biosynthesis of hypericin.

This compound stands out due to its potent photodynamic properties, making it a unique and valuable compound in medical and scientific research.

Eigenschaften

IUPAC Name |

sodium;9,11,20,22,24-pentahydroxy-13,16-dimethyl-7,18-dioxooctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,5,8,10,12,14,16,19,21,23,25-tridecaen-5-olate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H16O8.Na/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28;/h3-6,31,33-34,36-38H,1-2H3;/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEQYQAKKJNBIA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3=C4C5=C(C(=CC(=O)C5=C2O)[O-])C6=C7C4=C8C(=C13)C(=CC(=O)C8=C(C7=C(C=C6O)O)O)C)O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H15NaO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2131039-29-5 |

Source

|

| Record name | Hypericin Sodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXY9M2KH2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.